molecular formula C₁₉H₁₁D₄NO₆ B1140498 Acenocoumarol-d5 CAS No. 1185071-64-0

Acenocoumarol-d5

カタログ番号: B1140498
CAS番号: 1185071-64-0
分子量: 357.35
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acenocoumarol-d5 is a complex organic compound with the molecular formula C₁₉H₁₁D₄NO₆ and a molecular weight of 357.35. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.

準備方法

Industrial production methods may involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at the desired positions.

化学反応の分析

Acenocoumarol-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group, typically using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used

科学的研究の応用

Pharmacokinetic Studies

The primary application of acenocoumarol-d5 lies in pharmacokinetic research. Its deuterated nature allows researchers to trace and quantify the compound's behavior in biological systems without interference from non-deuterated forms.

  • Methodology : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is commonly employed to analyze plasma samples for both R- and S-acenocoumarol, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles .
  • Case Study : A study involving 28 healthy subjects demonstrated the successful application of HPLC-MS/MS to determine the pharmacokinetic parameters of this compound, highlighting its utility in understanding individual variations in drug response .

Drug Metabolism Studies

This compound is instrumental in metabolic studies aimed at elucidating the pathways involved in drug metabolism.

  • Tracer Studies : The deuterium labeling allows researchers to track metabolic pathways more accurately compared to non-labeled compounds. This is particularly useful in understanding how drugs are processed by liver enzymes and other metabolic pathways.
  • Application Example : In studies assessing the effects of various factors on drug metabolism, this compound has been used to evaluate interactions with cytochrome P450 enzymes, which play a critical role in drug metabolism .

Environmental Research

Another significant application of this compound is in environmental studies, particularly concerning anticoagulant rodenticides.

  • Residue Analysis : Researchers have utilized this compound as a standard reference compound to assess environmental residues in animal tissues. For example, studies have examined liver samples from wildlife to evaluate exposure levels to anticoagulant rodenticides .
  • Toxicological Assessments : The compound's stable isotopic labeling aids in assessing the risk of secondary poisoning in non-target species exposed to these rodenticides .

Quality Control in Pharmaceutical Development

This compound serves as a valuable tool in the pharmaceutical industry for quality control processes.

  • Stability Testing : The deuterated form can be used to test the stability of formulations under various conditions, providing insights into shelf-life and degradation pathways.
  • Comparative Studies : It allows for comparative studies between different formulations or batches of acenocoumarol, ensuring consistency and efficacy in therapeutic applications.

Data Tables

Application AreaMethodologyKey Findings
PharmacokineticsHPLC-MS/MSDetermined ADME profiles in human subjects
Drug MetabolismTracer StudiesEvaluated interactions with metabolic enzymes
Environmental ResearchResidue AnalysisAssessed exposure levels in wildlife
Quality ControlStability TestingEnsured formulation consistency

作用機序

The mechanism of action of Acenocoumarol-d5 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and stability, leading to changes in its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Compared to other similar compounds, Acenocoumarol-d5 is unique due to its deuterium content. Similar compounds include:

    3-[1-Hydroxy-3-oxo-1-(4-nitrophenyl)butyl]-4-hydroxychromen-2-one: Lacks deuterium atoms, resulting in different stability and reaction kinetics.

    3-[1-Deuterio-3-oxo-1-(4-nitrophenyl)butyl]-4-hydroxychromen-2-one: Contains fewer deuterium atoms, leading to variations in its properties and applications.

    3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-aminophenyl)butyl]-4-hydroxychromen-2-one: Has an amino group instead of a nitro group, affecting its reactivity and biological activity

生物活性

Acenocoumarol-d5 is a deuterated form of acenocoumarol, an anticoagulant that functions as a vitamin K antagonist. This compound has garnered attention for its biological activities beyond anticoagulation, including potential anti-inflammatory and antitumor effects. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and detailed data tables.

This compound operates primarily by inhibiting vitamin K epoxide reductase, which is critical for the synthesis of vitamin K-dependent clotting factors. This inhibition leads to decreased levels of prothrombin and other clotting factors, thus exerting its anticoagulant effects. Recent studies have indicated that acenocoumarol also influences various signaling pathways, contributing to its anti-inflammatory properties.

Anti-Inflammatory Activity

Recent research has shown that acenocoumarol exerts significant anti-inflammatory effects. A study published in 2023 demonstrated that acenocoumarol reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory responses. The results indicated a concentration-dependent decrease in these inflammatory markers:

Concentration (μM)TNF-α Reduction (%)COX-2 Reduction (%)
62.567.0054.16
12575.1344.16
25097.6067.09

This study also highlighted the inhibition of the NF-κB and MAPK signaling pathways as mechanisms through which acenocoumarol attenuates inflammation .

Antitumor Activity

Acenocoumarol has been reported to possess antitumor properties as well. Research indicates that it can inhibit melanogenesis in B16F10 melanoma cells through modulation of signaling pathways related to pigmentation processes. The compound's effect on protein expression related to melanogenesis was assessed using Western blotting techniques, showing significant reductions in phosphorylated forms of MAPK proteins when treated with acenocoumarol:

Treatment (μM)P-ERK Expression (%)P-JNK Expression (%)P-p38 Expression (%)
Control100100100
Acenocoumarol302520

These findings suggest that acenocoumarol could be repurposed for therapeutic applications in cancer treatment .

Case Studies

A notable case study involved a patient experiencing drug-induced coagulopathy due to acenocoumarol administration. The patient presented with elevated International Normalized Ratio (INR) levels and required careful management involving vitamin K supplementation and dosage adjustments. This case underscores the importance of monitoring and managing anticoagulant therapy effectively .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated using advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies focus on the enantiomers of acenocoumarol, revealing differences in metabolism and efficacy between R- and S-enantiomers, which may influence therapeutic outcomes .

Q & A

Basic Research Questions

Q. How is Acenocoumarol-d5 utilized as an internal standard in quantitative LC-MS/MS analyses, and what parameters require optimization for accurate measurement?

Methodological Answer:

  • Role in Analytics : this compound, a deuterated isotopologue, minimizes matrix effects and ion suppression in LC-MS/MS by matching the physicochemical properties of the analyte (e.g., non-deuterated Acenocoumarol) while providing distinct mass transitions. This ensures precise quantification through isotope dilution .
  • Critical Parameters :
    • Chromatographic Separation : Optimize column chemistry (e.g., C18) and mobile phase composition (e.g., acetonitrile/ammonium formate) to resolve this compound from endogenous interferents .
    • Mass Spectrometry : Calibrate dwell time, collision energy, and source temperature to maximize signal-to-noise ratios for transitions like m/z 356→186 (Acenocoumarol) and m/z 361→191 (this compound) .
    • Validation : Assess linearity (R² > 0.99), precision (CV < 15%), and recovery (85–115%) across physiological concentration ranges .

Q. What methodological steps ensure the reliability of this compound as an internal standard in bioanalytical assays?

Methodological Answer:

  • Stability Testing : Conduct short-term (room temperature), long-term (-80°C), and freeze-thaw stability assays to confirm this compound integrity under storage and processing conditions .
  • Cross-Validation : Compare results from this compound against alternative internal standards (e.g., Warfarin-d5) to rule out deuterium exchange artifacts .
  • Matrix Effects : Evaluate ion suppression/enhancement in plasma, serum, and whole blood using post-column infusion studies .

Advanced Research Questions

Q. How do genetic polymorphisms in CYP2C9 and VKORC1 influence this compound pharmacokinetic modeling, and what statistical approaches adjust for these variations?

Methodological Answer:

  • Genetic Impact : CYP2C9*2/*3 variants reduce metabolic clearance by 30–50%, while VKORC1 (-1639G>A) alters drug sensitivity, requiring dose adjustments of 0.5–2 mg/week .
  • Statistical Workflow :
    • Cohort Stratification : Group patients by genotype (e.g., CYP2C9 extensive vs. poor metabolizers) and perform ANOVA to quantify inter-group variability .
    • Multivariate Regression : Incorporate covariates like age, BMI, and concomitant medications (e.g., amiodarone) to explain residual variability (e.g., 22% clinical vs. 60.6% clinical + genetic) .
    • Bayesian Forecasting : Update dose predictions in real-time using prior genetic and demographic data .

Q. What strategies reconcile contradictory findings in genetic association studies involving this compound metabolism?

Methodological Answer:

  • Root-Cause Analysis :
    • Population Heterogeneity : Audit cohort ancestry (e.g., European vs. Asian) and allele frequencies (e.g., CYP4F2*3 prevalence varies from 15% to 30%) .
    • Confounding Variables : Adjust for unmeasured factors (e.g., vitamin K intake, compliance) using propensity score matching .
    • Meta-Analysis : Pool data from independent studies (e.g., n ≥ 500) to distinguish false positives from true associations via funnel plots and Egger’s test .

Q. How to design a pharmacogenetic dosing algorithm incorporating this compound data, considering clinical and genetic variables?

Methodological Answer:

  • Algorithm Development :
    • Derivation Cohort : Recruit patients (n ≥ 100) on stable this compound doses with INR 2–2. Collect variables: age, BMI, CYP2C9/VKORC1 genotypes .
    • Model Building : Use stepwise linear regression to assign weights (e.g., CYP2C9*3 contributes 4.9% to dose variability) .
    • Validation : Test predictive accuracy (mean absolute error: 3.63 mg/week for pharmacogenetic vs. 5.08 mg/week for clinical-only models) in an independent cohort .
Variable Contribution to Dose Variability
Clinical Factors22%
CYP2C9/VKORC1 Genotypes38.6%
CYP4F2/APOE Variants4.9%

Reference : Adapted from Borobia et al. (2012) .

Q. What experimental designs are optimal for validating this compound bioequivalence in diverse populations?

Methodological Answer:

  • Study Protocol :
    • Double-Blind Crossover : Administer single doses of this compound and reference product to healthy volunteers (n ≥ 24), with a 14-day washout .
    • Endpoint Selection : Measure AUC₀–∞, Cmax, and INR profiles. Use non-compartmental analysis for pharmacokinetic parameters .
    • Equivalence Criteria : Apply 90% CI limits of 80–125% for AUC and Cmax .

特性

IUPAC Name

3-[1-deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCILAOYCMVPS-QJZBYVTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。